methyl 2-{[(4-methoxyphenyl)sulfonyl]amino}-5-methyl-3-thiophenecarboxylate
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Overview
Description
methyl 2-{[(4-methoxyphenyl)sulfonyl]amino}-5-methyl-3-thiophenecarboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered heteroaromatic compound containing a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[(4-methoxyphenyl)sulfonyl]amino}-5-methyl-3-thiophenecarboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiophene Ring: This can be achieved through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Methoxyphenyl Group: This step can be performed using a Friedel-Crafts acylation reaction, where the thiophene ring is acylated with a methoxyphenyl acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Esterification: Finally, the carboxylate ester group is introduced through an esterification reaction using methanol and a suitable acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfinyl or thiol group.
Substitution: Electrophilic aromatic substitution reactions can occur on the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like bromine, chlorine, or nitronium ions can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfinyl and thiol derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
methyl 2-{[(4-methoxyphenyl)sulfonyl]amino}-5-methyl-3-thiophenecarboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory, anti-cancer, and antimicrobial compounds.
Material Science: The compound is utilized in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of methyl 2-{[(4-methoxyphenyl)sulfonyl]amino}-5-methyl-3-thiophenecarboxylate depends on its specific application:
Medicinal Chemistry: The compound may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. For example, it could inhibit kinases or other signaling proteins involved in disease pathways.
Material Science: In electronic applications, the compound’s conjugated system allows for efficient charge transport, making it suitable for use in semiconductors and other electronic devices.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-4-methylthiophene-2-carboxylate: Another thiophene derivative with similar structural features but different functional groups.
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Utilized in the development of anti-atherosclerotic agents.
Uniqueness
methyl 2-{[(4-methoxyphenyl)sulfonyl]amino}-5-methyl-3-thiophenecarboxylate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its methoxyphenyl and sulfonylamino groups provide additional sites for chemical modification, enhancing its versatility in various applications.
Properties
Molecular Formula |
C14H15NO5S2 |
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Molecular Weight |
341.4 g/mol |
IUPAC Name |
methyl 2-[(4-methoxyphenyl)sulfonylamino]-5-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C14H15NO5S2/c1-9-8-12(14(16)20-3)13(21-9)15-22(17,18)11-6-4-10(19-2)5-7-11/h4-8,15H,1-3H3 |
InChI Key |
RONHAXIBDJZHGD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(S1)NS(=O)(=O)C2=CC=C(C=C2)OC)C(=O)OC |
Canonical SMILES |
CC1=CC(=C(S1)NS(=O)(=O)C2=CC=C(C=C2)OC)C(=O)OC |
Origin of Product |
United States |
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